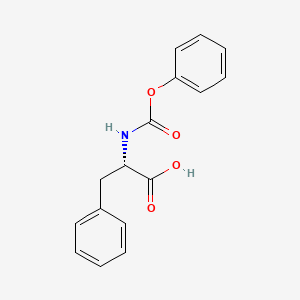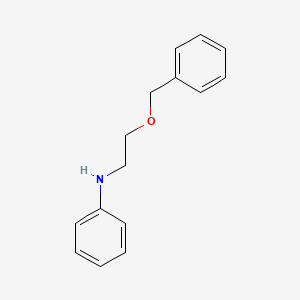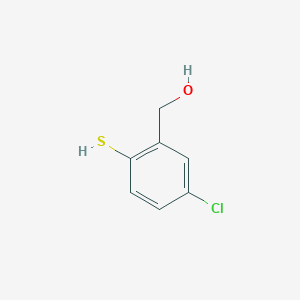
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is an organosulfur compound characterized by the presence of a thiophenol group substituted with a chlorine atom and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL typically involves the chlorination of 2-(hydroxymethyl)thiophenol. One common method is the reaction of 2-(hydroxymethyl)thiophenol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
科学研究应用
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL involves its interaction with various molecular targets. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
4-Chlorothiophenol: Similar structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)thiophenol: Similar structure but lacks the chlorine atom.
4-Bromo-2-(hydroxymethyl)thiophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its analogs.
属性
分子式 |
C7H7ClOS |
|---|---|
分子量 |
174.65 g/mol |
IUPAC 名称 |
(5-chloro-2-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7ClOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 |
InChI 键 |
VJTBYIVDTPQLIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CO)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B8572563.png)
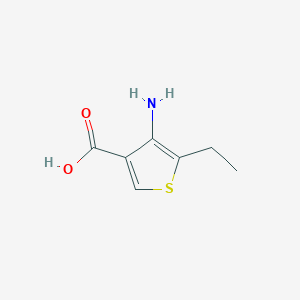
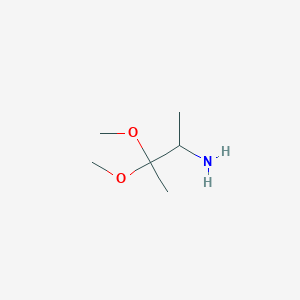

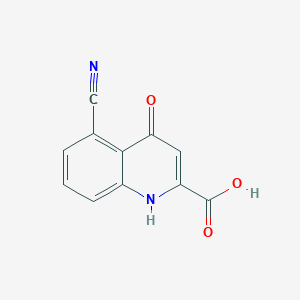
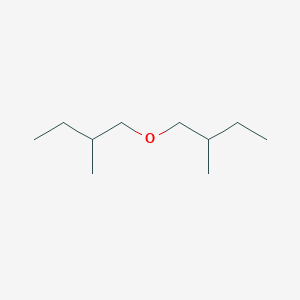
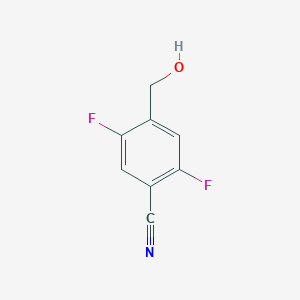
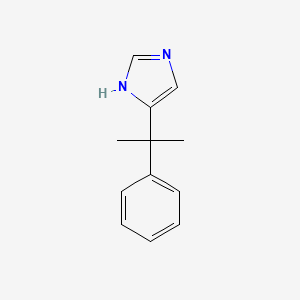
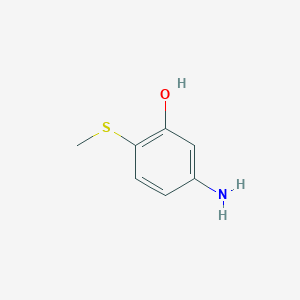
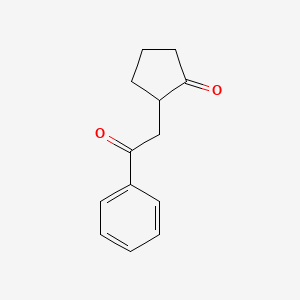
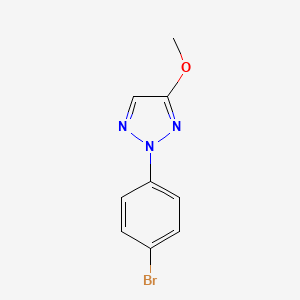
![(2,3-Dihydro-benzo[b]thiophen-5-yl)-acetic acid](/img/structure/B8572646.png)
